

spectroscopic comparison of 2-Amino-4-nitrobenzonitrile and its derivatives

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Compound of Interest

Compound Name: 2-Amino-4-nitrobenzonitrile

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A Spectroscopic Comparison of **2-Amino-4-nitrobenzonitrile** and its Derivatives: A Guide for Researchers

This guide offers a comparative analysis of the spectroscopic properties of **2-Amino-4-nitrobenzonitrile** and its derivatives. Due to the limited availability of experimental data for **2-Amino-4-nitrobenzonitrile**, this document leverages predicted data for the closely related 2-Amino-4-methoxy-5-nitrobenzonitrile and experimental data from other analogues, such as 2-Amino-5-nitrobenzonitrile and 2-Amino-4-chlorobenzonitrile, to provide a valuable reference for researchers, scientists, and drug development professionals. The interplay of electron-donating and electron-withdrawing groups in these molecules significantly influences their spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for 2-Amino-4-methoxy-5-nitrobenzonitrile (predicted) and its analogues (experimental), offering a baseline for comparative analysis.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Solvent
2-Amino-4-methoxy-5-nitrobenzonitrile (Predicted) [1]	~7.8 - 8.2	Singlet	1H	Aromatic H	CDCl ₃
	~6.2 - 6.5	Singlet	1H	Aromatic H	
	~5.5 - 6.0	Broad Singlet	2H	-NH ₂	
	~3.9 - 4.1	Singlet	3H	-OCH ₃	
2-Aminobenzonitrile [2][3]	7.2-7.4	Multiplet	2H	Aromatic H	DMSO-d ₆
	6.6-6.8	Multiplet	2H	Aromatic H	
	6.1	Broad Singlet	2H	-NH ₂	
4-Nitrobenzonitrile [4]	8.35	Doublet	2H	Aromatic H	CDCl ₃
	7.89	Doublet	2H	Aromatic H	
2-Methyl-5-nitrobenzonitrile [5]	8.3-8.4	Singlet	1H	Aromatic H	Not specified
	7.7-7.8	Doublet	1H	Aromatic H	
	7.4-7.5	Doublet	1H	Aromatic H	
	2.6	Singlet	3H	-CH ₃	

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (ppm)	Assignment	Solvent
2-Amino-4-methoxy-5-nitrobenzonitrile (Predicted)[1]	~160 - 165	C-OCH ₃	CDCl ₃
~145 - 150	C-NH ₂		
~135 - 140	C-NO ₂		
~120 - 125	Aromatic CH		
~115 - 120	C-CN		
~100 - 105	Aromatic CH		
~95 - 100	C-CN		
~55 - 60	-OCH ₃		
4-Nitrobenzonitrile[4]	150.0	C-NO ₂	CDCl ₃
133.4	Aromatic CH		
124.2	Aromatic CH		
118.2	C-CN		
116.7	Aromatic C		

Table 3: Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm ⁻¹)	Intensity	Assignment
2-Amino-4-methoxy-5-nitrobenzonitrile (Predicted)[1]	3450 - 3300	Strong, Doublet	N-H stretch (primary amine)
~2230 - 2210	Strong	C≡N stretch (nitrile)	
1620 - 1580	Medium	Aromatic C=C stretch	
1550 - 1490	Strong	Asymmetric NO ₂ stretch	
1380 - 1320	Strong	Symmetric NO ₂ stretch	
1280 - 1200	Strong	Aryl C-O stretch (methoxy)	
2-Amino-4-chlorobenzonitrile[6]	3452, 3363	Not specified	1° NH
2211	Not specified	C≡N	
782	Not specified	C-Cl	
2-Amino-4,6-diphenylnicotinonitriles (general range)[7]	3487-3412, 3368-3300	Not specified	N-H stretch
1654-1606	Not specified	N-H bending	

Table 4: Mass Spectrometry (MS) Data

Compound	m/z	Relative Intensity (%)	Assignment	Ionization Mode
2-Amino-4-methoxy-5-nitrobenzonitrile (Predicted)[1]	193	100	[M] ⁺ (Molecular Ion)	EI
178	Moderate	[M - CH ₃] ⁺		
163	Moderate	[M - NO] ⁺		
147	High	[M - NO ₂] ⁺		
2-Amino-5-nitrobenzonitrile[8]	163	Not specified	[M] ⁺	Experimental
133, 117, 116, 90, 63	Not specified	Fragment Ions	[M] ⁺	EI
4-Nitrobenzonitrile[9]	148	~70		
118	~20	[M - NO] ⁺		
102	100	[M - NO ₂] ⁺		
90	~30	[C ₆ H ₄] ⁺		
75	~40	[C ₅ H ₃ N] ⁺		

Table 5: UV-Vis Spectroscopic Data

Compound	λ_{max} (nm)	Solvent
2-Amino-4-nitrophenol[10]	224, 262, 308	Acidic mobile phase
2-Amino-4-chlorobenzonitrile[6]	Not specified ($\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions observed)	Ethanol
4-Nitrobenzaldehyde reaction product[11]	~350, ~450	Methanol

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **2-Amino-4-nitrobenzonitrile** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. The spectral width should be set to cover a range of -2 to 12 ppm. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument. The spectral width should be set to cover a range of 0 to 200 ppm. A proton-decoupled pulse sequence should be used. A larger number of scans will be necessary compared to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy.[1][12]

- **Sample Preparation (ATR):** Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation (KBr Pellet):** Alternatively, grind a small amount of the solid sample with potassium bromide (KBr) powder and press it into a thin pellet.[12]

- **Data Acquisition:** Record the IR spectrum over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty ATR crystal or KBr pellet should be collected prior to sample analysis for baseline correction.

Mass Spectrometry (MS).[1][8]

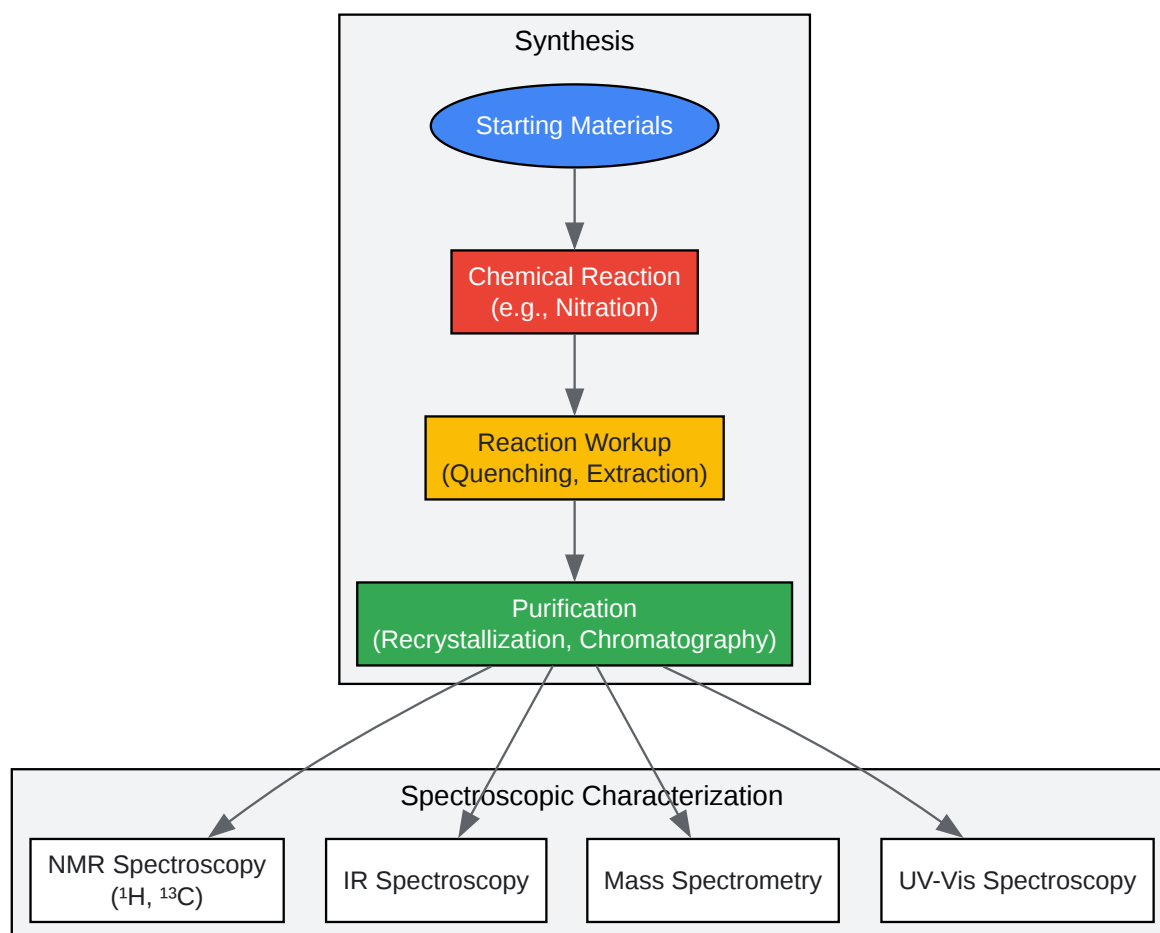
- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[1] For GC-MS, serial dilutions can be performed to achieve a final concentration of 1-10 $\mu\text{g/mL}$. [8]
- **Data Acquisition (ESI):** Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.[1]
- **Data Acquisition (GC-MS - EI):** For Gas Chromatography-Mass Spectrometry with Electron Ionization (EI), use an appropriate GC column and temperature program. A typical EI ionization energy is 70 eV, with a mass range of m/z 50-300.[8]

UV-Visible (UV-Vis) Spectroscopy.[12]

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent such as ethanol or acetonitrile.
- **Data Acquisition:** Place the solution in a cuvette and record the UV-Vis spectrum using a spectrophotometer. A blank spectrum of the solvent should also be recorded for baseline correction.
- **Data Analysis:** Determine the wavelength of maximum absorbance (λ_{max}), which provides information about the electronic transitions within the molecule.

Synthesis and Characterization Workflow

The general workflow for the synthesis and subsequent spectroscopic characterization of a novel benzonitrile derivative is illustrated below. This process is fundamental in drug discovery and materials science for verifying the structure and purity of a synthesized compound.



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Caption: A generalized workflow for the synthesis and spectroscopic characterization of benzonitrile derivatives.

Potential Applications in Drug Discovery

Substituted benzonitriles are valuable scaffolds in medicinal chemistry.[13] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[13] The amino and nitro groups on the aromatic ring of compounds like **2-Amino-4-nitrobenzonitrile** and its derivatives provide opportunities for further chemical modifications, making them versatile intermediates for creating compound libraries for biological screening.[13] The

characterization of these molecules through the spectroscopic methods detailed in this guide is a critical first step in exploring their potential as novel therapeutic agents.

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